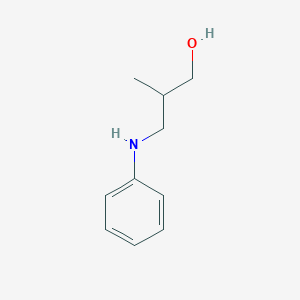
1-Propanol, 2-methyl-3-(phenylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanol, 2-methyl-3-(phenylamino)- is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is also bonded to a phenylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Propanol, 2-methyl-3-(phenylamino)- can be synthesized through several methods. One common approach involves the use of Grignard reagents. In this method, an alkyl halide reacts with magnesium in the presence of a solvent like diethyl ether to form the Grignard reagent. This reagent then reacts with a carbonyl compound to yield the desired alcohol .
Industrial Production Methods
Industrial production of 1-Propanol, 2-methyl-3-(phenylamino)- often involves catalytic hydrogenation of propionaldehyde. This process uses catalysts such as cobalt octacarbonyl or rhodium complexes to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
1-Propanol, 2-methyl-3-(phenylamino)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the alcohol to a carbonyl compound using oxidizing agents.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carbonyl compounds, while reduction can produce various alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
1-Propanol, 2-methyl-3-(phenylamino)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of various industrial chemicals and as a solvent in manufacturing processes
Wirkmechanismus
The mechanism of action of 1-Propanol, 2-methyl-3-(phenylamino)- involves its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing its reactivity and interactions. The phenylamino group can participate in various chemical reactions, further contributing to its effects .
Vergleich Mit ähnlichen Verbindungen
1-Propanol, 2-methyl-3-(phenylamino)- can be compared with other similar compounds, such as:
Eigenschaften
CAS-Nummer |
139944-54-0 |
|---|---|
Molekularformel |
C10H15NO |
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
3-anilino-2-methylpropan-1-ol |
InChI |
InChI=1S/C10H15NO/c1-9(8-12)7-11-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 |
InChI-Schlüssel |
RMZQWVOOUSCDCD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNC1=CC=CC=C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1,1,3,5,5,5-Heptamethyl-3-[2-(trimethoxysilyl)ethyl]trisiloxane](/img/structure/B14284493.png)
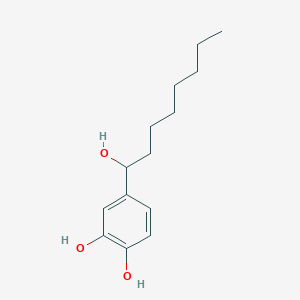

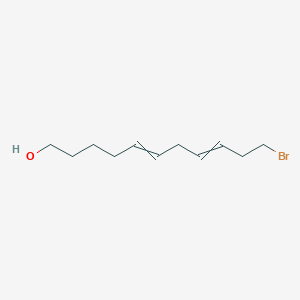
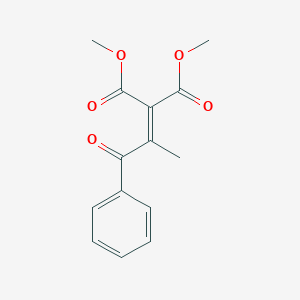
![6-[(Octadecylamino)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14284514.png)
![1-[4-(Propan-2-yl)phenyl]-2,2-dipropoxyethan-1-one](/img/structure/B14284517.png)

![1-[tert-Butyl(dimethyl)silyl]-2-phenylethan-1-one](/img/structure/B14284551.png)
![2-[(E)-2H-tetrazol-5-yliminomethyl]phenol](/img/structure/B14284557.png)
![1-[(2-Ethenylphenyl)methyl]-1,4,8,11-tetraazacyclotetradecane](/img/structure/B14284563.png)
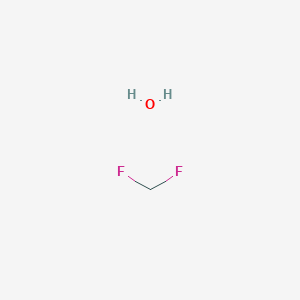
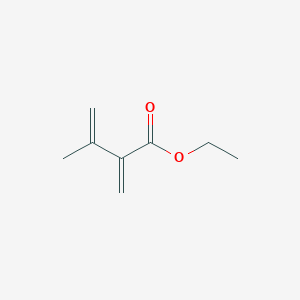
![[1,1'-Biphenyl]-2-sulfonamide, 4'-formyl-N-[(propylamino)carbonyl]-](/img/structure/B14284589.png)
